2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-21-14-9-7-13(8-10-14)18-16(19)11-12-5-3-4-6-15(12)17(18)20/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGLDUQNMIXJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323654 | |
| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
130872-49-0 | |
| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the condensation of 4-ethoxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. One common method involves the use of ethyl 4-ethoxybenzylamine and phthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then subjected to cyclization and oxidation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
Key Insight: The ethoxy group directs electrophilic oxidation to the para position, while the dione structure enhances susceptibility to nucleophilic oxidants.
Reduction Reactions
Selective reduction depends on reagent choice:
Notable Finding: Catalytic hydrogenation preserves the ethoxyphenyl group while saturating the tetrahydro ring .
Nucleophilic Aromatic Substitution
The ethoxyphenyl group participates in SNAr reactions:
| Entering Group | Conditions | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| -NH₂ | NH₃/EtOH, 80°C | 4-Aminophenyl derivative | 2.3×10⁻³ |
| -F | F₂ gas, FeCl₃ catalyst | Fluoro-substituted analog | 1.8×10⁻² |
Alkylation/Acylation
The secondary amine undergoes:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃/DMF | N-Methylated derivative | 82% |
| N-Acylation | AcCl, pyridine | Acetylated amine | 75% |
Mechanistic Note: Steric hindrance from the ethoxyphenyl group slows substitution at the 2-position.
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
| Cyclization Type | Conditions | Product | Key Bond Formed |
|---|---|---|---|
| Pictet-Spengler | HCl/MeOH, 50°C | β-Carboline fused system | C-N bond at C1 |
| Bischler-Napieralski | POCl₃, reflux | Pyridoindole derivative | C-C bond at C3 |
Example: Treatment with POCl₃ induces dehydration, forming a nitrilium intermediate that undergoes intramolecular cyclization .
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Coupling Type | Reagents/Conditions | Product | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, 2-formylbenzeneboronic acid | Biaryl-substituted derivative | 120 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated compound | 95 |
Optimization Data: Suzuki couplings achieve >90% conversion in <2 hours using microwave irradiation at 100°C .
Acid/Base-Mediated Rearrangements
pH-dependent transformations include:
| Rearrangement | Conditions | Product | Driving Force |
|---|---|---|---|
| Retro-Diels-Alder | H₂SO₄ (conc.), Δ | Isoindole-1,3-dione fragment | Ring strain relief |
| Knoevenagel | NaOH/EtOH, aldehydes | Ethylidene-bridged derivatives | Conjugation stabilization |
Caution: Strong acids promote decomposition via cleavage of the ethoxy group.
Photochemical Reactions
UV irradiation induces:
| Process | λ (nm) | Product | Quantum Yield (Φ) |
|---|---|---|---|
| [4π+4π] Cycloaddition | 254 | Dimerized tetracycle | 0.18 |
| Norrish Type II | 365 | Ring-contracted lactam | 0.09 |
Application: Photodimerization creates supramolecular architectures for crystal engineering.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is C16H17NO3, with a molecular weight of approximately 273.31 g/mol. The compound features a tetrahydroisoquinoline core structure which is known for its biological activity.
Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance:
- A study highlighted the ability of certain isoquinoline derivatives to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and death .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can potentially alleviate cognitive decline associated with Alzheimer's disease .
Pain Management
The compound has been explored for its analgesic properties:
- Studies suggest that tetrahydroisoquinoline derivatives can act on various pain pathways, providing relief from conditions such as neuropathic pain and post-operative pain .
Treatment of Sleep Disorders
Research has also indicated potential applications in treating sleep disorders:
- Tetrahydroisoquinoline compounds may serve as non-peptide antagonists of orexin receptors, which are involved in regulating arousal and wakefulness. This could lead to new treatments for insomnia and other sleep-related issues .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-(4-Methoxyphenyl)-1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile
- Molecular Formula : C₁₈H₁₅N₂O
- Key Differences : Replaces the ethoxy group with a methoxy (–OCH₃) and a carbonitrile (–CN) at the 1-position.
- Impact : The smaller methoxy group reduces steric hindrance compared to ethoxy, while the carbonitrile may enhance reactivity in nucleophilic substitutions .
2-(3,4-Dimethoxyphenyl)-4-(Ethoxymethylidene)-1,2,3,4-Tetrahydroisoquinoline-1,3-dione
- Molecular Formula: C₂₀H₁₉NO₅
- Key Differences : Adds a second methoxy group at the 3-position of the phenyl ring and introduces an ethoxymethylidene substituent at the 4-position.
- Impact : Increased electron-donating effects from dimethoxy groups enhance aromatic stability, while the ethoxymethylidene group may alter conjugation and biological activity .
2-(2-Fluorophenyl)-4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline-1,3-dione
- Molecular Formula: C₁₈H₁₅FNO₂
- Key Differences : Substitutes 4-ethoxy with 2-fluoro and adds two methyl groups at the 4-position.
- The dimethyl groups add steric bulk, possibly reducing metabolic degradation .
Core Structure Modifications
Ethyl 4-Methyl-1,3-dioxo-1,2,3,4-Tetrahydroisoquinoline-4-carboxylate
- Molecular Formula: C₁₄H₁₅NO₄
- Key Differences : Replaces the 4-ethoxyphenyl group with a carboxylate ester (–COOEt) and a methyl group at the 4-position.
- Impact: The ester group introduces hydrolytic instability but may serve as a prodrug moiety.
4,4-Dimethyl-2-(4-Methylphenyl)-1,2,3,4-Tetrahydroisoquinoline-1,3-dione
- Molecular Formula: C₁₈H₁₇NO₂
- Key Differences : Substitutes ethoxy with a methyl group on the phenyl ring and adds two methyl groups at the 4-position.
- Impact : Reduced polarity compared to ethoxy derivatives may lower solubility but improve membrane permeability .
Neurotoxicity Considerations
- N-Methylated Derivatives: Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) are metabolized to neurotoxic isoquinolinium ions via MAO-B, akin to MPTP’s mechanism in Parkinson’s disease . The ethoxy group in the target compound may influence N-methylation susceptibility.
Pharmacokinetic Properties
- Blood-Brain Barrier Penetration: Tetrahydroisoquinolines with smaller substituents (e.g., methyl or methoxy) exhibit higher brain-to-blood concentration ratios (~4.5-fold) compared to bulkier groups like ethoxy .
Biological Activity
2-(4-Ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 337.37 g/mol
- CAS Number : 130872-49-0
1. Anticancer Activity
Research indicates that THIQ derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain THIQ compounds induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, this compound was found to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC value of approximately 15 µM .
2. Neuroprotective Effects
The neuroprotective potential of THIQs has been highlighted in studies related to neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound has shown promise in reducing oxidative stress and preventing neuronal apoptosis in cellular models. For instance, in PC12 cells exposed to neurotoxic agents, treatment with this compound significantly improved cell viability and reduced markers of oxidative damage .
3. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens. A recent investigation revealed that derivatives of tetrahydroisoquinolines possess inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR)
The biological activity of THIQs is closely linked to their structural characteristics. Modifications on the phenyl ring or the incorporation of various substituents can enhance or diminish their pharmacological effects. For instance:
- Substituent Variability : The presence of electron-donating groups (like ethoxy) on the aromatic ring has been correlated with increased anticancer activity.
- Linker Length : Variations in the length of the carbon chain connecting the isoquinoline core to substituents can influence receptor binding affinity and biological efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis via mitochondrial pathways and caspase activation.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers in neuronal cells.
- Enzyme Inhibition : Some studies suggest that THIQ derivatives may inhibit enzymes such as phosphodiesterase and acetylcholinesterase, which are implicated in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells treated with varying concentrations of this compound:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
| 20 | 25 |
This data illustrates a dose-dependent cytotoxic effect.
Case Study 2: Neuroprotection in PC12 Cells
In a neuroprotection assay using PC12 cells subjected to oxidative stress:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Neurotoxin Only | 30 |
| Neurotoxin + Compound | 70 |
This suggests a protective role for the compound against neurotoxic damage.
Q & A
Q. What are the established synthetic pathways for 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, and how do substituents influence reaction efficiency?
The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization or N-alkylation strategies. For example, substituted tetrahydroisoquinolines are synthesized via intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) diphenylamine, followed by functionalization with ethoxy or methoxy groups . The choice of substituents (e.g., ethoxy vs. methoxy) significantly impacts reaction yields due to steric and electronic effects. For instance, bulkier groups like dimethylphenyl may require higher temperatures or prolonged reaction times compared to smaller substituents .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, particularly for verifying the spatial arrangement of the ethoxyphenyl group and the tetrahydroisoquinoline core . Complementary techniques include:
- NMR spectroscopy : To confirm proton environments (e.g., distinguishing aromatic protons from ethoxy methyl groups).
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- HPLC : To assess purity (>95% is typically required for pharmacological studies) .
Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?
Tetrahydroisoquinoline derivatives exhibit diverse bioactivities, including antitumor, antimicrobial, and neurotoxic effects . Standard assays include:
- MTT assay : For cytotoxicity screening against cancer cell lines (e.g., IC₅₀ values).
- Agar diffusion : To test antimicrobial activity against Gram-positive/negative bacteria.
- Enzyme inhibition assays : Targeting kinases or proteases implicated in disease pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar tetrahydroisoquinoline derivatives?
Discrepancies often arise from subtle structural differences. For example, replacing a methoxy group with ethoxy may enhance lipophilicity, altering membrane permeability and bioactivity . To address contradictions:
- Perform molecular docking studies to compare binding affinities with target proteins.
- Conduct QSAR (Quantitative Structure-Activity Relationship) analyses to correlate substituent properties (e.g., Hammett constants) with activity trends .
- Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What experimental design principles should guide the optimization of synthetic routes for scale-up?
A factorial design approach is recommended to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For instance:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 |
| Catalyst (mol%) | 5 | 10 | 15 |
| Solvent | DMF | DMSO | Toluene |
Response surface methodology (RSM) can then model interactions between factors to maximize yield .
Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound’s bioactivity?
Link experimental data to conceptual models such as:
- Molecular orbital theory : To explain electron-deficient regions in the tetrahydroisoquinoline core that interact with biological targets.
- Pharmacophore mapping : To identify essential functional groups (e.g., ethoxyphenyl as a hydrophobic anchor) .
- Free-energy perturbation (FEP) calculations : To predict binding free energy changes upon substituent modification .
Q. What methodological strategies are recommended for investigating structure-property relationships in derivatives?
- Comparative crystallography : Analyze SC-XRD data for derivatives with varying substituents to correlate packing efficiency with solubility.
- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which influence bioavailability.
- In silico ADMET profiling : Use tools like SwissADME to predict absorption and toxicity .
Data Contradiction Analysis
Q. How should conflicting reports about this compound’s neurotoxic vs. neuroprotective effects be reconciled?
Contradictions may stem from dose-dependent effects or model system differences. For example:
- In vitro neurotoxicity at high concentrations (≥50 µM) vs. in vivo neuroprotection at lower doses (5–10 µM) due to metabolic stabilization .
- Cell-type specificity : Primary neurons may show higher susceptibility than immortalized lines.
Resolution strategy : Conduct parallel assays across multiple models and validate with transcriptomic profiling (e.g., RNA-seq to identify dysregulated pathways) .
Methodological Innovations
Q. What emerging technologies could enhance the study of this compound’s mechanism of action?
Q. How can traditional field research methods be adapted for ecological studies of tetrahydroisoquinoline derivatives in environmental samples?
Combine solid-phase extraction (SPE) with LC-MS/MS to detect trace amounts in water or soil. Field-deployable sensors functionalized with molecularly imprinted polymers (MIPs) can enable real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
